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molecular formula C7H4BrFO B068483 3-Bromo-5-fluorobenzaldehyde CAS No. 188813-02-7

3-Bromo-5-fluorobenzaldehyde

Cat. No. B068483
M. Wt: 203.01 g/mol
InChI Key: MEFQRXHVMJPOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745438B2

Procedure details

Add dropwise a solution of 1,3-dibromo-5-fluorobenzene (12.39 mL, 98.5 mmol) in tetrahydrofuran (20 mL) to a solution of n-butyllithium (64.61 mL, 103.4 mmol, 1.6 M in hexanes) in tetrahydrofuran (55 mL) at −78° C. Stir at −78° C. for 45 minutes, add dimethylformamide (7.62 mL, 98.5 mmol), stir at −78° C. for 1.5 hours, remove cooling bath and stir 10 minutes. Add saturated aqueous ammonium chloride (150 mL) and extract with diethyl ether (2×700 mL). Wash combined organic layers sequentially with water (1×300 mL) and saturated aqueous sodium chloride (1×300 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes to provide the desired compound (11.05 g, 55.3%).
Quantity
12.39 mL
Type
reactant
Reaction Step One
Quantity
64.61 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.62 mL
Type
reactant
Reaction Step Two
Yield
55.3%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.C([Li])CCC.CN(C)[CH:17]=[O:18]>O1CCCC1>[Br:9][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
12.39 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
Quantity
64.61 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.62 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at −78° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
remove
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
STIRRING
Type
STIRRING
Details
stir 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous ammonium chloride (150 mL) and extract with diethyl ether (2×700 mL)
WASH
Type
WASH
Details
Wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
WASH
Type
WASH
Details
Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.05 g
YIELD: PERCENTYIELD 55.3%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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